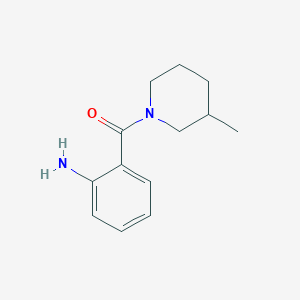

2-(3-Methylpiperidine-1-carbonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-5-4-8-15(9-10)13(16)11-6-2-3-7-12(11)14/h2-3,6-7,10H,4-5,8-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFWRLYTTJEUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235682 | |

| Record name | (2-Aminophenyl)(3-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923163-47-7 | |

| Record name | (2-Aminophenyl)(3-methyl-1-piperidinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923163-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminophenyl)(3-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methylpiperidine 1 Carbonyl Aniline and Its Structural Analogs

Strategies for the Construction of the 3-Methylpiperidine (B147322) Core

Catalytic Hydrogenation of Substituted Pyridines and Pyridinones

Catalytic hydrogenation of readily available pyridine (B92270) derivatives represents one of the most direct and atom-economical approaches for the synthesis of piperidines. nih.gov However, the high resonance stabilization energy of the pyridine ring presents a significant challenge, often necessitating harsh reaction conditions such as high pressures and temperatures. unimi.itchemrxiv.org Modern advancements in catalysis have led to the development of more efficient homogeneous and heterogeneous systems capable of operating under milder conditions. nih.govacs.org

The reactivity of substituted pyridines in hydrogenation can be influenced by the position of the substituent. For instance, the hydrogenation reactivity of methylpyridines has been observed to follow the sequence: 2-methylpyridine > pyridine > 4-methylpyridine > 3-methylpyridine (B133936). researchgate.net To overcome the inherent stability of the pyridine ring, a common strategy involves the quaternization of the pyridine nitrogen, which lowers the resonance energy and prevents catalyst deactivation through coordination. dicp.ac.cnunimi.it

A variety of catalysts have been employed for this transformation, with rhodium, ruthenium, iridium, and palladium-based systems being prominent. nih.govchemrxiv.orgresearchgate.net For example, poly(ethylene glycol)-stabilized amorphous RuB nanoparticles have demonstrated excellent activity and selectivity in the hydrogenation of pyridine and its derivatives, achieving over 99% conversion to piperidine (B6355638) under optimized conditions. researchgate.net Similarly, iridium(III) catalysts have been shown to be robust and selective for the ionic hydrogenation of pyridines to the corresponding piperidines, tolerating a wide range of sensitive functional groups. chemrxiv.org

| Catalyst System | Substrate | Product | Conditions | Yield | Selectivity | Reference |

| RuB nanoparticles | Pyridine | Piperidine | 100°C, 3.0 MPa H₂, 60 min | >99% | 100% | researchgate.net |

| [Cp*RhCl₂]₂ | N-benzylpyridinium salt | N-benzylpiperidine | HCOOH, PEA, DCM/H₂O, 40°C | High | High | researchgate.net |

| Rh-JosiPhos | N-benzyl-3-phenylpyridinium bromide | N-benzyl-3-phenylpiperidine | Et₃N, H₂ | High | up to 90% ee | unimi.it |

| Iridium(III) complex | Substituted Pyridines | Substituted Piperidines | Low catalyst loading | High | High | chemrxiv.org |

The synthesis of enantiomerically enriched 3-substituted piperidines is of significant interest for pharmaceutical applications. Asymmetric hydrogenation of prochiral pyridines or their activated derivatives provides a direct route to these chiral building blocks. unimi.itnih.gov A significant breakthrough in this area has been the use of chiral transition metal catalysts, often in combination with quaternized pyridine substrates. dicp.ac.cnunimi.it

For instance, the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium (B92312) salts using a Rh-JosiPhos catalyst in the presence of an organic base like triethylamine (B128534) (Et₃N) has been shown to produce the corresponding piperidines with high enantiomeric excess (up to 90% ee). unimi.it Mechanistic studies suggest that the base plays a crucial role in scavenging the hydrogen bromide formed during the reaction, thereby improving both yield and enantioselectivity. unimi.it

Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts. This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring during its formation. dicp.ac.cnresearchgate.net This technique has demonstrated excellent diastereo- and enantioselectivities and tolerates a wide range of functional groups. researchgate.net

When hydrogenating substituted pyridines, controlling the diastereoselectivity is crucial for obtaining the desired stereoisomer. The choice of catalyst, substrate, and reaction conditions can significantly influence the stereochemical outcome. For example, the hydrogenation of disubstituted pyridines using catalysts like palladium on carbon can proceed with high diastereoselectivity to yield cis-substituted pipecolinates. rsc.org The resulting cis isomers can then be epimerized under basic conditions to the thermodynamically more stable trans isomers. rsc.org

The stereochemical display of substituents on the precursor ring can direct the stereochemical outcome of subsequent transformations. For instance, diastereoselective epoxidation of tetrahydropyridines can be achieved, with the stereochemistry of the substituents guiding the approach of the oxidizing agent. acs.org This allows for the synthesis of densely substituted, oxygenated piperidines with high stereocontrol. acs.org

Intramolecular Cyclization Approaches for N-Heterocycle Synthesis

Intramolecular cyclization reactions provide a powerful tool for the construction of the piperidine ring. researchgate.net These methods involve the formation of a carbon-nitrogen bond within a single molecule, often with a high degree of stereocontrol. A variety of cyclization strategies have been developed, including radical-mediated cyclizations, aza-Prins cyclizations, and transition metal-catalyzed aminations of alkenes. nih.govorganic-chemistry.org

One notable example is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully applied to the stereoselective synthesis of a 2,3,6-trisubstituted piperidine skeleton. nih.gov Another approach involves the carbonyl ene and Prins cyclizations of aldehydes containing a tethered amine. nih.gov The diastereoselectivity of these cyclizations can be controlled by the choice of catalyst, with Lewis acids favoring the formation of trans-3,4-disubstituted piperidines under thermodynamic control, and Brønsted acids leading to the cis isomers under kinetic control. nih.gov

| Cyclization Strategy | Substrate | Catalyst/Reagent | Product | Key Feature | Reference |

| Reductive Cyclization | Conjugated keto-azide | Not specified | 2,3,6-trisubstituted piperidine | Stereoselective synthesis | nih.gov |

| Carbonyl Ene Cyclization | Aldehyde with tethered amine | MeAlCl₂ | trans-3,4-disubstituted piperidine | Thermodynamic control | nih.gov |

| Prins Cyclization | Aldehyde with tethered amine | HCl | cis-3,4-disubstituted piperidine | Kinetic control | nih.gov |

| Oxidative Amination | Non-activated alkene with amine | Gold(I) complex | Substituted piperidine | Difunctionalization of double bond | nih.gov |

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, including the construction of the piperidine ring. masterorganicchemistry.comresearchgate.net This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of piperidines, this can be achieved through an intramolecular reaction of a δ-amino aldehyde or ketone.

A key advantage of reductive amination is the availability of a wide range of selective reducing agents that can reduce the iminium ion in the presence of the starting carbonyl group. researchgate.net Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu These reagents are particularly effective under mildly acidic conditions that favor iminium ion formation. harvard.edu

The double reductive amination of dicarbonyl compounds represents a straightforward approach to the piperidine skeleton. chim.it This method has been extensively used in the synthesis of polyhydroxypiperidines, where sugar-derived dicarbonyl substrates provide the desired stereochemistry of the hydroxyl groups. chim.it

| Reducing Agent | Substrate Type | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes/Ketones and Amines | Can reduce both carbonyls and imines. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones and Amines | Selective for the reduction of iminium ions over carbonyls at mildly acidic pH. researchgate.netharvard.edu | researchgate.netharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes/Ketones and Amines | A mild and highly selective reagent for reductive amination, avoiding the use of cyanide. harvard.edu | harvard.edu |

| H₂/Catalyst | Dicarbonyl compounds and amines | Used in double reductive amination for piperidine synthesis. chim.it | chim.it |

Multi-Component Reactions and Annulation Strategies

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, such as highly functionalized piperidines, in a single step from three or more starting materials. taylorfrancis.comtcichemicals.com This strategy avoids the need for isolation of intermediates, thereby saving time and resources. tcichemicals.com

Several MCRs have been developed for the synthesis of the piperidine scaffold. A common approach involves the condensation of a β-ketoester, an aromatic aldehyde, and an amine. bohrium.comresearchgate.net A variety of catalysts have been shown to promote this transformation, including molecular iodine, ZrOCl₂·8H₂O, and TMSI. taylorfrancis.combohrium.com These reactions often proceed with high diastereoselectivity, leading to the formation of densely substituted piperidine derivatives. taylorfrancis.com

Annulation strategies, such as [5 + 1] annulations, also provide a convergent route to the piperidine ring. For example, a hydrogen borrowing [5 + 1] annulation method catalyzed by iridium(III) has been reported for the stereoselective synthesis of substituted piperidines from diols and amines. nih.gov

| Reaction Type | Reactants | Catalyst | Product | Key Feature | Reference |

| Three-component reaction | β-ketoester, aromatic aldehyde, aromatic amine | TMSI | Highly functionalized piperidine | One-pot, good yields | bohrium.com |

| Three-component reaction | Aromatic aldehyde, amine, acetoacetic ester | ZrOCl₂·8H₂O | Functionalized piperidine | Aqua-compatible catalyst | taylorfrancis.com |

| [5 + 1] Annulation | Diol, Amine | Iridium(III) | Substituted piperidine | Stereoselective, hydrogen borrowing | nih.gov |

Organometallic and Cross-Coupling Methods in Piperidine Synthesis

The construction of the 3-methylpiperidine moiety is a critical step in the synthesis of the target molecule. Modern organometallic and cross-coupling reactions offer powerful and versatile tools for the formation of such substituted heterocyclic systems. These methods often provide high levels of regio- and stereocontrol, which are essential for producing specific isomers of the final compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, have become indispensable in synthetic organic chemistry. nih.govcem.comnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of piperidine synthesis, these methods can be employed to introduce the methyl group at the 3-position or to form the piperidine ring itself through intramolecular cyclization.

For instance, a strategy could involve the use of an organozinc reagent in a Negishi coupling to form a key carbon-carbon bond. nih.gov Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov The general mechanism for such palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

A modular approach for synthesizing α-heteroaryl piperidines has been reported, which involves a Pd-catalyzed Suzuki cross-coupling of a boronate ester derived from N-Boc piperidone with a heteroaryl bromide, followed by reduction. acs.org This highlights the utility of cross-coupling reactions in building complex piperidine structures. While this example focuses on heteroaryl substitution, the underlying principles can be adapted for the synthesis of 3-methylpiperidine derivatives.

Recent advancements have also explored the use of other transition metals like nickel and iron as catalysts, which can offer different reactivity profiles and may be more cost-effective. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Overview of Relevant Cross-Coupling Reactions in Heterocyclic Synthesis

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron | Organic Halide/Triflate | Palladium | High functional group tolerance, commercially available reagents. nih.gov |

| Negishi | Organozinc | Organic Halide/Triflate | Palladium or Nickel | High reactivity of organozinc reagents. nih.govnih.gov |

| Heck | Alkene | Organic Halide/Triflate | Palladium | Forms a new carbon-carbon bond at the alkene position. cem.com |

Formation of the Amide Linkage in 2-(3-Methylpiperidine-1-carbonyl)aniline

The formation of the amide bond between the 3-methylpiperidine and the aniline (B41778) moiety is a pivotal step in the synthesis of the target compound.

A variety of classical coupling reagents are available to facilitate the formation of the amide bond from a carboxylic acid (or its derivative) and an amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. peptide.compeptidescientific.comiris-biotech.de Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective. peptide.compeptidescientific.comluxembourg-bio.com

The choice of reagent and conditions depends on the specific substrates and the desired purity of the product. For instance, EDC is often preferred in aqueous media as its urea byproduct is water-soluble and easily removed. peptide.compeptidescientific.com

Table 2: Common Classical Amide Coupling Reagents

| Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, EDC, DIC | Widely used, often require additives to prevent racemization. peptidescientific.com |

| Phosphonium Salts | BOP, PyBOP | Highly efficient, but can lead to guanylation side products. luxembourg-bio.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very rapid and efficient coupling with low racemization. peptidescientific.comluxembourg-bio.com |

Beyond classical coupling reagents, novel methods for amide bond formation are continuously being developed, with a focus on milder conditions, improved atom economy, and sustainability.

One such approach involves the use of borate esters, like B(OCH2CF3)3, which can directly mediate the amidation of carboxylic acids and amines. acs.org This method is operationally simple and often allows for product purification by simple filtration, avoiding aqueous workups and chromatography. acs.org

Enzymatic methods, utilizing enzymes such as Candida antarctica lipase B (CALB), offer a green and sustainable alternative for amide synthesis. nih.gov These biocatalytic approaches can proceed under mild conditions and often exhibit high selectivity, leading to high yields and purity of the amide product. nih.gov

The Umpolung Amide Synthesis (UmAS) presents an innovative strategy that avoids the epimerization-prone electrophilic acyl donor. nih.gov This method has been shown to be effective for the synthesis of N-aryl amides, particularly those derived from α-chiral amines where maintaining stereochemical integrity is a challenge. nih.gov

When dealing with a chiral amine, such as 3-methylpiperidine, the stereochemical outcome of the amide bond formation is a critical consideration. The nitrogen atom in an amine is chiral if it is bonded to three different groups. libretexts.org However, in many acyclic amines, rapid pyramidal inversion at room temperature leads to a racemic mixture. libretexts.org

In the case of 3-methylpiperidine, the chirality arises from the stereocenter at the 3-position of the piperidine ring. It is crucial that the amide bond formation does not affect this stereocenter. Classical coupling reagents, when used with additives like HOBt, are generally effective at minimizing racemization at an adjacent chiral center. peptide.com

The use of chiral derivatizing agents, such as Mosher's acid chloride, can be employed to determine the absolute stereochemistry of the amine starting material. acs.org This involves forming diastereomeric amides that can be distinguished by NMR spectroscopy. acs.org

Recent developments in catalysis have led to methods that can control the stereochemistry during the formation of the amide itself. For example, a dual copper catalyst system has been reported for the light-driven synthesis of chiral amides from primary amides and alkyl bromides, achieving high enantioselectivity. acs.org While this specific method may not be directly applicable to the synthesis of this compound from pre-formed 3-methylpiperidine, it illustrates the ongoing efforts to achieve stereocontrol in amide synthesis.

Strategic Derivatization and Functionalization of this compound

Once the core structure of this compound is assembled, further derivatization can be carried out to modify its properties.

The aniline ring of the molecule presents several positions for functionalization. The regioselectivity of these reactions is governed by the directing effects of the existing substituents, namely the amino group and the amide group. The amino group is an activating, ortho-, para-directing group, while the amide group is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric considerations, will determine the outcome of electrophilic aromatic substitution reactions.

For instance, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would likely occur at the positions ortho and para to the amino group, provided that the reaction conditions are carefully controlled to avoid polysubstitution or reaction at the amino group itself.

Directed metalation strategies can also be employed for regioselective functionalization. nih.govnih.gov This involves the use of a directed metalating group (DMG) to direct a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryl-lithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. In the case of this compound, either the amino or the amide group could potentially act as a DMG, leading to functionalization at different positions on the aniline ring.

Diversification Strategies for Exploring Chemical Space around this compound

The exploration of the chemical space surrounding this compound is crucial for establishing structure-activity relationships (SAR) and optimizing potential pharmacodynamic and pharmacokinetic properties. Diversification strategies can be systematically applied to three main components of the molecule: the aniline ring, the 3-methylpiperidine moiety, and the connecting amide linkage.

Modification of the Aniline Ring:

The aniline portion of the molecule presents a versatile scaffold for introducing a wide array of functional groups. Standard aromatic substitution reactions can be employed to generate a diverse library of analogs. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce substituents at positions para or ortho to the amino group, depending on the reaction conditions and the directing effects of the amide and amino groups. Subsequent reduction of a nitro group to an amine, followed by diazotization and Sandmeyer or Suzuki coupling reactions, can provide access to a broad range of functionalities.

Modern cross-coupling methodologies offer more precise control over the position of substitution. Starting from a halogenated 2-aminobenzamide (B116534) precursor, palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions can be employed to introduce aryl, heteroaryl, alkyl, and alkynyl groups, respectively.

Functionalization of the 3-Methylpiperidine Ring:

The 3-methylpiperidine ring offers several avenues for structural diversification. The existing methyl group provides a point of stereochemical variation. Synthesis can be directed to obtain either the (R)- or (S)-enantiomer, or the diastereomeric cis- and trans-isomers if additional substituents are introduced.

One strategy for diversification involves the use of functionalized piperidine precursors in the initial amide coupling step. For example, piperidines with additional substituents at various positions can be synthesized through the hydrogenation of corresponding substituted pyridines nih.gov. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation mdpi.com.

Late-stage functionalization of the pre-formed piperidine ring is another powerful approach. C-H functionalization methodologies, often catalyzed by transition metals like rhodium or palladium, can enable the direct introduction of new substituents at specific positions on the piperidine ring, although regioselectivity can be a challenge nih.gov. For instance, rhodium-catalyzed C-H insertion reactions using diazo compounds can introduce ester functionalities at the C2 or C4 positions, with the selectivity being influenced by the nitrogen protecting group and the catalyst used nih.gov.

An alternative strategy involves the synthesis of piperidone-based templates which can be elaborated into a variety of substituted piperidine analogs researchgate.netacs.org. For example, a chirally resolved 2-substituted 4-piperidone can be converted into an aldehyde intermediate, which can then undergo various transformations to introduce diversity researchgate.netacs.org.

Interactive Table: Diversification Strategies for this compound Analogs

| Molecular Component | Diversification Strategy | Reaction Type | Potential Functional Groups Introduced |

| Aniline Ring | Electrophilic Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts | -NO₂, -Br, -Cl, -I, -COR, -R |

| Aniline Ring | Palladium-Catalyzed Cross-Coupling | Suzuki, Stille, Buchwald-Hartwig | Aryl, Heteroaryl, Alkyl, Amino |

| 3-Methylpiperidine Ring | Use of Substituted Precursors | Hydrogenation of substituted pyridines | Alkyl, Aryl, Hydroxyl, Halogen |

| 3-Methylpiperidine Ring | Late-Stage C-H Functionalization | Rhodium-catalyzed C-H insertion | Esters, Aryls |

| 3-Methylpiperidine Ring | Elaboration of Piperidone Intermediates | Wittig reaction, Aldol condensation | Alkenes, Hydroxyalkyls |

Synthetic Pathways for Isotopic Labeling of this compound Analogs for Research Probes

Isotopically labeled analogs of this compound are invaluable tools for in vitro and in vivo studies, including metabolic profiling, receptor occupancy studies using positron emission tomography (PET), and as internal standards for quantitative mass spectrometry. The choice of isotope (e.g., deuterium (²H), carbon-11 (¹¹C), fluorine-18 (¹⁸F)) and the labeling position depends on the intended application.

Deuterium Labeling:

Deuterium-labeled analogs are often used to investigate metabolic stability by exploiting the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond. This can lead to altered pharmacokinetic profiles.

Labeling the Aniline Ring: Selective deuteration of the aniline ring can be achieved using various catalytic systems. For instance, a nanostructured iron catalyst with D₂O as the deuterium source under hydrogen pressure has been shown to effectively deuterate anilines and other nitrogen-containing heterocycles nih.gov. The regioselectivity is often governed by an electrophilic aromatic substitution mechanism nih.gov.

Labeling the Piperidine Ring: Iridium-catalyzed hydrogen isotope exchange (HIE) is a powerful method for the deuteration of N-heterocycles acs.org. The regioselectivity can be directed by the choice of N-protecting groups acs.org. For the 3-methylpiperidine moiety, deuteration could be achieved by starting with a deuterated pyridine precursor followed by hydrogenation. Alternatively, direct HIE on the piperidine ring using a suitable catalyst could be explored.

Carbon-11 Labeling for PET Imaging:

Carbon-11 is a positron-emitting isotope with a short half-life (t₁/₂ = 20.4 min), making it ideal for PET imaging. The introduction of a ¹¹C-label is typically performed as the final step in the synthesis.

¹¹C-Methylation of the Aniline Nitrogen: If an analog with a methylamino group on the aniline ring is desired, this can be achieved via ¹¹C-methylation. The secondary amine precursor can be reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the presence of a base nih.gov. The use of solid inorganic bases like KOH in DMF has been shown to be effective for the rapid N-methylation of arylamines at room temperature nih.gov.

¹¹C-Carbonylation: While more complex, it might be feasible to introduce the ¹¹C-label into the carbonyl group of the amide. This would likely involve a multi-step process starting with [¹¹C]CO₂.

Fluorine-18 Labeling for PET Imaging:

Fluorine-18 is another widely used positron emitter for PET, with a longer half-life (t₁/₂ = 109.8 min) than ¹¹C, allowing for longer imaging studies and more complex radiosyntheses.

Aromatic ¹⁸F-Fluorination: A common strategy for introducing ¹⁸F onto an aromatic ring is through nucleophilic aromatic substitution (SₙAr) on an electron-deficient ring containing a suitable leaving group (e.g., nitro, trimethylammonium, or halogen) nih.govacs.org. For the aniline ring of this compound, a precursor with a leaving group at the desired position would be required. The electron-donating nature of the amino group can make SₙAr challenging, so appropriate activation or alternative methodologies may be necessary.

Copper-Mediated ¹⁸F-Fluorination: More recent methods, such as copper-mediated radiofluorination of organostannane or boronic acid precursors, allow for the ¹⁸F-labeling of a wider range of aromatic and heteroaromatic compounds under milder conditions mdpi.com. This approach could be applied to a suitably functionalized aniline precursor.

¹⁸F-Fluoroalkylation: An alternative to direct fluorination is the attachment of an ¹⁸F-fluoroalkyl group. For example, a precursor with a hydroxyl or amino group on the aniline ring could be reacted with [¹⁸F]fluoroethyl bromide or tosylate to introduce a fluoroethoxy group.

Interactive Table: Synthetic Pathways for Isotopically Labeled Analogs

| Isotope | Labeling Position | Proposed Synthetic Pathway | Precursor | Labeling Agent |

| Deuterium (²H) | Aniline Ring | Iron-catalyzed H/D exchange | This compound | D₂O |

| Deuterium (²H) | Piperidine Ring | Iridium-catalyzed H/D exchange | N-protected this compound | D₂ gas |

| Carbon-11 (¹¹C) | Aniline N-methyl | N-methylation | 2-(3-Methylpiperidine-1-carbonyl)-N-desmethylaniline | [¹¹C]CH₃I |

| Fluorine-18 (¹⁸F) | Aniline Ring | Nucleophilic Aromatic Substitution | Nitro- or halo-substituted aniline precursor | [¹⁸F]Fluoride |

| Fluorine-18 (¹⁸F) | Aniline Ring | Copper-Mediated Fluorination | Stannyl- or boronic acid-substituted aniline precursor | [¹⁸F]Fluoride |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Methylpiperidine 1 Carbonyl Aniline Derivatives

Systematic Approach to SAR/SPR Exploration

Investigation of the Piperidine (B6355638) Ring Substituent Effects on Biological Interactions

The piperidine ring is a prevalent scaffold in a multitude of biologically active compounds, and its substitution pattern can significantly modulate interactions with biological targets. In the context of 2-(3-Methylpiperidine-1-carbonyl)aniline derivatives, alterations to the piperidine moiety can influence affinity and selectivity for specific receptors or enzymes.

Research on related piperidine-containing compounds has demonstrated that the nature, size, and position of substituents on the piperidine ring can dictate the binding orientation within a receptor pocket. For instance, the introduction of polar groups could lead to the formation of new hydrogen bonds, while bulky nonpolar substituents might engage in hydrophobic interactions. The basicity of the piperidine nitrogen is another crucial factor, as it can be protonated at physiological pH, enabling ionic interactions with acidic residues in a binding site.

A hypothetical study on a series of analogues could yield data as presented in Table 1, illustrating the impact of piperidine ring substituents on receptor binding affinity.

Table 1: Effect of Piperidine Ring Substituents on Receptor Binding Affinity

| Compound | R1 Substituent (on Piperidine) | R2 Substituent (on Piperidine) | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1a | H | H | 120 |

| 1b | 3-Methyl | H | 85 |

| 1c | 4-Methyl | H | 150 |

| 1d | 4-Hydroxy | H | 95 |

Influence of the Methyl Group Stereochemistry on Molecular Recognition

The presence of a methyl group at the 3-position of the piperidine ring introduces a chiral center, resulting in (R)- and (S)-enantiomers. The stereochemistry of this methyl group can have a profound impact on molecular recognition and, consequently, on biological activity. The differential binding of enantiomers to their biological targets is a well-established principle in pharmacology.

One enantiomer may exhibit significantly higher affinity for a receptor due to a more favorable three-dimensional fit within the chiral binding pocket. The methyl group, depending on its orientation, can either form a beneficial hydrophobic interaction with a specific sub-pocket of the receptor or cause steric hindrance, thereby weakening the binding. This highlights the importance of stereospecific synthesis and testing of individual enantiomers to identify the more active stereoisomer.

Impact of the Amide Linkage Conformation on Bioactivity

The amide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is pivotal for interactions with biological macromolecules. The relative orientation of the piperidine and aniline (B41778) rings, dictated by the amide linkage, determines the spatial positioning of key pharmacophoric features and thus their ability to engage with a receptor binding site.

Role of the Aniline Moiety in Modulating Research Outcomes

The aniline portion of this compound serves as a crucial aromatic scaffold that can be readily modified to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological and physicochemical characteristics.

Electronic and Steric Effects of Aniline Substituents

The introduction of substituents onto the aniline ring can dramatically alter the molecule's properties. Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) can decrease the electron density of the aromatic ring and modulate the pKa of the aniline nitrogen, potentially affecting its interaction with the target. Conversely, electron-donating groups (e.g., -OCH3, -CH3, -NH2) can increase the electron density.

The position of the substituent is also critical. Ortho-substituents can exert steric effects that influence the conformation of the amide linkage, while para-substituents are less likely to cause steric hindrance but can have a significant impact on electronic properties. These modifications can affect not only the binding affinity but also properties such as solubility, metabolic stability, and bioavailability.

Table 2 provides a hypothetical representation of how different aniline substituents could modulate the inhibitory activity of these derivatives against a target enzyme.

Table 2: Influence of Aniline Ring Substituents on Enzyme Inhibition

| Compound | Substituent (on Aniline Ring) | Position | IC50 (µM) |

|---|---|---|---|

| 2a | H | - | 5.2 |

| 2b | 4-Chloro | para | 2.8 |

| 2c | 4-Methoxy | para | 7.5 |

| 2d | 3-Nitro | meta | 1.9 |

Rational Design of this compound Analogs through Bioisosterism and Scaffold Hopping

Rational drug design strategies are essential for modifying lead compounds to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. uran.ua For derivatives of this compound, bioisosterism and scaffold hopping are powerful tools to explore new chemical space while retaining desired biological activities. dtic.mil

Aniline Ring: The phenyl ring can be replaced with various heteroaromatic rings, such as pyridine (B92270) or thiophene. cambridgemedchemconsulting.com This modification can alter electronic properties, introduce new hydrogen bonding capabilities, and modulate metabolic stability. For example, introducing a nitrogen atom into the ring to create a pyridine analog can influence the molecule's pKa and solubility. researchgate.net

Amide Linker: The amide bond is a critical pharmacophoric element but can be susceptible to metabolic cleavage. Bioisosteric replacement of the amide with groups like a 1,2,3-triazole, oxadiazole, urea, or thioamide can enhance metabolic stability while mimicking the hydrogen bonding and conformational properties of the original amide. nih.govnih.gov The 1,4-disubstituted 1,2,3-triazole, in particular, is an excellent isostere for the trans-amide bond. nih.gov

3-Methylpiperidine (B147322) Moiety: The substitution on the piperidine ring can be modified. The methyl group could be replaced with other small groups like fluorine or a hydroxyl group to probe steric and electronic interactions. cambridgemedchemconsulting.com Furthermore, replacing hydrogen with deuterium at metabolically labile positions is a known strategy to reduce the rate of metabolism through the kinetic isotope effect. cambridgemedchemconsulting.com

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold, with the goal of identifying novel chemotypes that retain similar biological activity. dtic.mil This is often employed to improve properties like solubility, discover new intellectual property, or escape undesirable off-target effects associated with the original scaffold. dundee.ac.uk

Potential scaffold hopping strategies for this compound include:

Core Scaffold Replacement: The 2-aminobenzamide (B116534) core could be replaced by different bicyclic systems, such as quinazoline, thieno[2,3-c]pyridin-7-one, or benzo[b]thieno[2,3-c]pyridin-1-one, which have been explored as novel scaffolds in other inhibitor design programs. nih.govd-nb.info

Piperidine Ring Modification: The piperidine ring itself could be replaced by other cyclic amines. For instance, replacement with a morpholine ring is a common strategy to increase polarity and improve aqueous solubility. dundee.ac.uk Introducing a piperazine ring can provide an additional site for substitution and modulate basicity, which can impact pharmacokinetic properties. nih.gov

Correlation between Molecular Architecture and Binding Affinity/Selectivity in Preclinical Models

The specific arrangement of functional groups in the molecular architecture of this compound derivatives directly influences their binding affinity for biological targets and their selectivity over other proteins. Preclinical studies on analogous structures provide insight into these correlations.

In the development of 15-PGDH inhibitors, compounds featuring a (piperidine-1-carbonyl)phenyl headgroup have been explored. acs.org The carbonyl oxygen of the piperidine amide was found to form crucial hydrogen bonds with key amino acid residues (Y151 and S138) in the target's binding site. acs.org Modifications to the aniline portion of the scaffold revealed distinct SAR trends. For example, replacing the aniline with an aminopyridine (Compound 17 ) was tolerated with only a slight reduction in potency, whereas other pyridine isomers led to a significant loss of activity. acs.org This highlights the importance of the precise positioning of the amine and any heteroatoms within the aromatic ring for optimal target engagement.

Table 1: SAR of (Piperidine-1-carbonyl)aniline Analogs as 15-PGDH Inhibitors Data sourced from a study on structurally related 15-PGDH inhibitors. acs.org

| Compound | R Group (Modification on Aniline Moiety) | 15-PGDH IC50 (nM) |

| 12 | -H (aniline) | 11 |

| 15 | -N(Me)H | 1800 |

| 16 | -N(Me)2 | >10000 |

| 17 | 2-aminopyridine | 29 |

| 18 | 3-aminopyridine | 820 |

Studies on ligands for the vesicular acetylcholine (B1216132) transporter (VAChT) also demonstrate how structural changes to a piperidine-carbonyl scaffold can modulate binding affinity and selectivity. nih.gov Although the core structure in that study differs, the principles of modifying the piperidine and its appended carbonyl-linked group are relevant. It was shown that the introduction of different heteroaromatic rings attached to the carbonyl group significantly impacted the binding affinity (Ki) for VAChT and the selectivity against σ1 and σ2 receptors. nih.gov This suggests that for this compound derivatives, modifications to either the aniline or piperidine rings can be used to tune target-specific interactions and minimize off-target binding. For instance, six specific derivatives in the VAChT study achieved high affinity for the target (Ki = 0.93–18 nM) and high selectivity (44–4400-fold) over sigma receptors. nih.gov

Table 2: Example of Selectivity Modulation in Piperidine-Carbonyl Derivatives Data from a study on VAChT ligands with a modified piperidine-carbonyl core. nih.gov

| Compound | Target Ki (VAChT, nM) | Selectivity Ratio (Ki σ1 / Ki VAChT) | Selectivity Ratio (Ki σ2 / Ki VAChT) |

| 19a | 18 | 44 | 130 |

| 19e | 1.8 | 1300 | 1800 |

| 19g | 1.2 | >3300 | >3300 |

| 19k | 0.93 | >4300 | >4300 |

| 24b | 0.78 | >900 | >900 |

Analysis of Physicochemical Modulators for Research Applications (e.g., lipophilicity)

Physicochemical properties such as lipophilicity, solubility, and polar surface area are critical determinants of a compound's utility in research, influencing factors like cell permeability, oral bioavailability, and blood-brain barrier (BBB) penetration. nih.gov Strategic modification of the this compound scaffold can modulate these properties.

Lipophilicity, often expressed as the distribution coefficient (LogD) or partition coefficient (LogP), is a key factor for CNS drugs, with optimal BBB penetration often observed for compounds with ALogD values between 1.5 and 3.0. nih.gov In the development of VAChT ligands, lipophilicity was systematically modulated by altering the substituents on the aromatic ring system. nih.gov As shown in the table below, subtle changes to the molecular structure can lead to significant shifts in lipophilicity, allowing researchers to tailor compounds for either peripheral or central nervous system applications.

Table 3: Correlation of Structural Modification with Lipophilicity (ALogD) Data from a study on VAChT ligands with a modified piperidine-carbonyl core. nih.gov

| Compound | Key Structural Feature | ALogD |

| 19a | N-Methylpyrrole | 1.9 |

| 19d | Thiophene | 2.6 |

| 19e | Furan | 2.2 |

| 19f | Anisole | 2.8 |

| 19j | Fluoropyridine | 2.2 |

| 24b | Aniline | 1.8 |

Aqueous solubility is another critical property, particularly for ensuring adequate compound concentration in biological assays and achieving sufficient exposure in preclinical models. Poor solubility can hinder development. nih.gov Scaffold hopping is a particularly effective strategy for improving solubility. dundee.ac.uk In one program, a lead compound with poor solubility was modified by replacing the core scaffold. This exercise demonstrated that some new scaffolds significantly improved solubility in both aqueous and Fasted State Simulated Intestinal Fluid (FaSSIF) media, which is relevant for predicting oral absorption. dundee.ac.uk For example, replacing a phenyl-substituted bicycle with alternative cores led to measurable improvements in solubility, demonstrating the power of this approach to modulate physicochemical properties.

Table 4: Impact of Scaffold Hopping on Solubility Data from a study on proteasome inhibitors showing how scaffold modification impacts solubility. dundee.ac.uk

| Compound | Scaffold Type | Aqueous Solubility (CLND, µM) | FaSSIF Solubility (µM) |

| 4 | Phenylimidazo[1,2-a]pyrimidine (Original) | 4 | 2 |

| 1 | Phenylpyrazolo[1,5-a]pyrimidine | 18 | 44 |

| 23 | Phenylimidazo[1,2-a]pyrazine | 2 | 10 |

| 24 | Phenylimidazo[1,2-b]pyridazine | 12 | 16 |

| 25 | Phenyl-1,2,4-triazolo[4,3-a]pyrimidine | 26 | 21 |

Computational and Theoretical Chemistry in the Elucidation of 2 3 Methylpiperidine 1 Carbonyl Aniline Behavior

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum mechanics describes the static nature of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations are particularly valuable for exploring the conformational dynamics of 2-(3-Methylpiperidine-1-carbonyl)aniline in a solvent, such as water, which mimics physiological conditions. Such simulations, which have been applied to study other amines in aqueous solutions, can reveal how solvent molecules interact with the compound and influence its preferred conformation. researchgate.net For example, an MD simulation could show the formation and lifetime of hydrogen bonds between the aniline's N-H group or the carbonyl oxygen and surrounding water molecules. By analyzing the trajectory, researchers can calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand the solvent structure around the molecule.

Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govuomisan.edu.iq This method is central to drug discovery and helps in understanding the basis of a molecule's biological activity. For this compound, docking would be used to predict how it binds to a specific protein target.

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site. nih.gov Each pose is evaluated using a scoring function, which estimates the binding affinity. The results provide a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. Studies on similar aniline (B41778) and piperidine (B6355638) derivatives have successfully used this approach to predict their binding to targets like the vesicular acetylcholine (B1216132) transporter. nih.govnih.gov

The primary output of a molecular docking simulation is the prediction of the binding mode, which details the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov For this compound, these interactions would likely include:

Hydrogen Bonding: The N-H group of the aniline moiety can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group and the aliphatic parts of the piperidine ring can form favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic aniline ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Docking results visualize these interactions and identify the key amino acid residues involved in the binding. nih.govmdpi.com This information is invaluable for explaining structure-activity relationships and for guiding the design of new analogues with improved potency or selectivity.

Table 2: Predicted Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site Note: This table is illustrative, based on common interactions found in docking studies of similar molecules.

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | Aniline -NH | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Carbonyl C=O | Serine, Threonine, Tyrosine |

| Hydrophobic | Methylpiperidine Ring | Leucine, Isoleucine, Valine |

| π-π Stacking | Aniline Ring | Phenylalanine, Tryptophan |

Estimation of Binding Energies and Affinities for Biological Targets

One of the most significant applications of computational chemistry in drug discovery is the estimation of binding affinities between a ligand, such as this compound, and a biological target, typically a protein or receptor. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding energy (often in kcal/mol) or binding affinity (such as the inhibition constant, Kᵢ).

The process involves preparing a 3D structure of the ligand and the target protein, whose structure is often obtained from crystallographic data. The ligand is then placed into the binding site of the receptor, and various conformations are sampled to find the most stable binding mode. Computational studies on related piperidine and aniline derivatives have demonstrated high affinity for various biological targets, including the vesicular acetylcholine transporter (VAChT) and sigma receptors (S1R and S2R). nih.govnih.gov For instance, certain heteroaromatic derivatives of piperidine have shown high affinity for VAChT with Kᵢ values in the nanomolar range. nih.gov Similarly, piperidine-based compounds have been identified as potent ligands for the S1R. nih.gov

A molecular docking study of this compound analogs would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the carbonyl oxygen atom can act as a hydrogen bond acceptor, while the aniline and methylpiperidine rings can engage in hydrophobic or π-stacking interactions with amino acid residues in the binding pocket. nih.govnih.gov These calculations are crucial for prioritizing compounds for synthesis and biological testing.

Table 1: Illustrative Binding Affinity Data for Piperidine Analogs against Various Receptors This table presents example data from studies on similar compound classes to illustrate how binding affinities are typically reported.

| Compound Class | Biological Target | Binding Affinity (Kᵢ, nM) | Computational Method |

| Piperidine Derivative | Sigma-1 Receptor (S1R) | 3.2 | Molecular Docking & Radioligand Assay |

| Piperidine Derivative | Sigma-2 Receptor (S2R) | 105.6 | Molecular Docking & Radioligand Assay |

| Heteroaromatic Piperidine | Vesicular Acetylcholine Transporter (VAChT) | 0.93 | Molecular Docking & Radioligand Assay |

| Flavone-Piperidine Derivative | Estrogen Receptor Alpha (ER-α) | -10.14 kcal/mol (Binding Energy) | Molecular Docking |

Application of Cheminformatics and Machine Learning for Predictive Modeling of this compound Analogs

Cheminformatics and machine learning have become indispensable tools for accelerating drug discovery by building predictive models for the biological activities and physicochemical properties of novel compounds. nih.govnih.gov For analogs of this compound, these techniques can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. semanticscholar.org

The process begins with a dataset of analogs where their biological activities (e.g., IC₅₀ or Kᵢ values) have been experimentally determined. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode 2D or 3D structural features, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors/acceptors, and electronic properties. nih.gov

Machine learning algorithms, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM), are then trained on this dataset to create a model that can predict the activity of new, untested analogs. nih.govsemanticscholar.org For example, a 3D-QSAR study on aniline derivatives acting as kinase inhibitors successfully developed models that could predict biological activity and guide the design of new compounds. nih.gov Such models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity, providing intuitive guidance for chemists to design more potent analogs. nih.gov These predictive models are validated using internal (cross-validation) and external test sets to ensure their robustness and predictive power. nih.gov

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for Analogs This table illustrates the types of descriptors and their potential correlation with predicted biological activity.

| Analog No. | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds (nRot) | Predicted Activity (pIC₅₀) |

| 1 | 246.34 | 2.8 | 41.5 | 2 | 6.5 |

| 2 | 260.31 | 3.2 | 41.5 | 2 | 6.2 |

| 3 | 280.78 | 2.7 | 61.8 | 3 | 7.1 |

| 4 | 294.39 | 3.5 | 41.5 | 3 | 6.8 |

Computational Spectroscopy for Vibrational and Electronic Spectra Interpretation

Computational spectroscopy is a powerful method for predicting and interpreting the vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra of molecules. arxiv.org By calculating these spectra theoretically, researchers can assign experimental bands to specific molecular vibrations or electronic transitions, confirming the structure of a synthesized compound. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often paired with basis sets like 6-311++G(d,p). asianpubs.orgmdpi.com

For this compound, DFT calculations can predict the frequencies of characteristic vibrational modes. These include the N-H stretching of the aniline amine group, the C=O stretching of the amide bond, C-N stretching, and various bending modes of the aromatic and piperidine rings. asianpubs.orgnih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental data. asianpubs.org Studies on aniline and its derivatives have shown excellent agreement between scaled theoretical frequencies and experimental spectra. materialsciencejournal.orgaip.org This analysis is crucial for confirming the molecular structure and understanding how substituents and conformation affect the vibrational modes. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), calculating the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. core.ac.uk This provides insight into the electronic structure and transitions within the molecule.

Table 3: Selected Predicted Vibrational Frequencies for this compound Based on DFT (B3LYP/6-311++G(d,p)) calculations on analogous structures. Frequencies are in cm⁻¹.

| Vibrational Mode | Description | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| ν(N-H) | Asymmetric/Symmetric stretching of aniline amine | 3400 - 3500 | 3350 - 3500 |

| ν(C-H) | Aromatic C-H stretching | 3030 - 3080 | 3010 - 3100 |

| ν(C-H) | Aliphatic C-H stretching (piperidine) | 2850 - 2950 | 2850 - 2960 |

| ν(C=O) | Amide I band (carbonyl stretch) | 1655 | 1630 - 1680 |

| δ(N-H) | Amine scissoring | 1605 | 1590 - 1650 |

| ν(C-N) | Amide C-N stretching | 1270 | 1250 - 1350 |

Preclinical Mechanistic Investigations of 2 3 Methylpiperidine 1 Carbonyl Aniline and Its Analogs

In Vitro Characterization of Molecular Targets

In vitro studies are fundamental in determining the specific molecular targets with which a compound interacts. These assays can quantify binding affinities, enzyme inhibition, and effects on ion channels and cellular functions.

Binding assays are employed to determine the affinity of a compound for various receptors. Analogs of 2-(3-methylpiperidine-1-carbonyl)aniline have been evaluated for their binding to different molecular targets.

For instance, a series of heteroaromatic and aniline (B41778) derivatives of piperidine (B6355638) have been identified as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov In vitro binding assays using human VAChT expressed in PC12 cells showed that some of these compounds exhibit high potency and selectivity for VAChT over σ₁ and σ₂ receptors. nih.gov The affinity is typically reported as the equilibrium dissociation constant (Kᵢ), with lower values indicating higher affinity.

Another class of related benzamide (B126) derivatives has been investigated as ligands for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov Microscale thermophoresis (MST) has been used to measure the binding of these compounds to the human CRBN thalidomide-binding domain (hTBD), with affinities reported as IC₅₀ values. nih.gov The introduction of fluorine atoms into the benzamide structure has been shown in some cases to increase binding affinity. nih.gov

| Compound Class | Target | Assay Method | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine-carbonyl derivatives | Vesicular Acetylcholine Transporter (VAChT), σ₁ and σ₂ receptors | Radioligand Displacement Assay | Some analogs show high potency and selectivity for VAChT, with Kᵢ values in the nanomolar range. | nih.gov |

| Fluorinated Benzamide derivatives | Cereblon (CRBN) | Microscale Thermophoresis (MST) | Exhibited binding to the human CRBN thalidomide (B1683933) binding domain with IC₅₀ values in the micromolar range. | nih.gov |

The interaction of piperidine and aminobenzamide analogs with enzymes has been a subject of investigation to understand their therapeutic potential.

Studies on piperidine alkaloids and aminoketones have explored their inhibitory effects on plant diamine oxidases (DAO). nih.gov These studies compare the binding subsites of different inhibitors to understand their mechanism of action, which can be competitive, with inhibitors vying for the same subsite as the natural substrate. nih.gov

In the context of neurodegenerative diseases, a series of N-benzyl piperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov The inhibitory concentrations (IC₅₀) for these enzymes were determined, revealing compounds with potent dual-enzyme inhibition. nih.gov

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Piperidine alkaloids and aminoketones | Diamine Oxidase (DAO) | Act as competitive inhibitors, competing with substrates for binding sites. | nih.gov |

| N-Benzyl piperidine derivatives | Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) | Some derivatives exhibit potent dual inhibition with IC₅₀ values in the micromolar and sub-micromolar range. | nih.gov |

While specific data on the modulation of ion channels by close analogs of this compound are scarce, the general approach involves using techniques like single-channel recordings in lipid bilayers. nih.gov For example, studies on functionalized peptides have shown how the complexation of ions can alter the conductance behavior of ion channels, demonstrating the potential for small molecules to modulate channel activity. nih.gov The interaction of piperidine derivatives with transporters is exemplified by the aforementioned VAChT inhibitors, which block the transporter's function. nih.gov

Cell-based assays are critical for understanding the biological effects of a compound in a cellular context. A series of novel o-aminobenzamide derivatives have been evaluated for their anti-proliferative activity against human gastric carcinoma cells (HGC-27). nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) values were determined using MTT assays, which measure cell viability. nih.gov These studies identified compounds with potent anti-proliferative effects. nih.govnih.gov

| Compound | Cell Line | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound F8 | HGC-27 (gastric cancer) | MTT Assay (72h) | 0.26 µM | nih.gov |

| Compound F8 | Liver cancer and breast cancer cells | MTT Assay (72h) | <1.5 µM | nih.gov |

| Compound T9 | HGC-27 (gastric cancer) | MTT Assay | 1.84 µM | nih.gov |

Investigation of Biological Pathways and Cellular Processes

Beyond direct molecular interactions, it is important to investigate how these compounds affect broader biological pathways and cellular processes.

Research into o-aminobenzamide derivatives has shown their ability to modulate signaling pathways involved in cancer progression. For example, compound F8 was found to induce apoptosis and cause cell cycle arrest in gastric cancer cells. nih.gov Further investigation through immunohistochemical analysis of xenograft models treated with an F8 salt (F8·2HCl) revealed modulation of key proteins. nih.gov The treatment led to changes in the levels of the cell cycle-related proteins CDK2 and p21, the apoptosis-related protein Cleaved Caspase-3, the proliferation marker Ki67, and the cell adhesion molecule E-cadherin. nih.gov These findings indicate that the antitumor effect of this compound is exerted through the regulation of cell cycle progression and apoptosis. nih.govnih.gov

Effects on Cellular Viability and Proliferation in Research Models

There is no available information from the conducted searches regarding the effects of This compound or its analogs on cellular viability and proliferation in research models.

Interactions with Protein-Protein Interfaces and Nucleic Acids

The conducted searches did not yield any studies describing the interactions of This compound with protein-protein interfaces or nucleic acids. General information on the analysis of protein-protein interactions is available but is not specific to this compound. nih.govnih.gov

Pharmacological Profiling in Non-Human Organismal Models for Mechanistic Insights

No pharmacological profiling data for This compound in non-human organismal models was found in the performed searches.

There are no available studies on the evaluation of This compound as an in vivo probe compound in rodent models. Research has been conducted on other piperidine derivatives for in vivo evaluation in rodents, but these are structurally distinct from the requested compound. nih.gov

The systemic distribution of This compound has not been described in the available literature. Studies on other aniline derivatives have explored their pharmacokinetic properties, but this information is not transferable to the specific compound of interest. nih.gov

Development of this compound as a Chemical Biology Tool

Due to the lack of fundamental research on its biological activities and interactions, there is no information available regarding the development of This compound as a chemical biology tool.

Future Research and Interdisciplinary Opportunities for this compound

The unique structural characteristics of this compound, which combines a substituted piperidine ring with an aniline core, position it as a compound of significant interest for future scientific exploration. The convergence of advanced chemical synthesis, high-throughput biological screening, and computational modeling presents a fertile ground for uncovering its full potential. This article outlines prospective research avenues that could expand the utility and understanding of this molecule and its related scaffolds.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methylpiperidine-1-carbonyl)aniline, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 3-methylpiperidine with an aniline derivative bearing a carbonyl-reactive group (e.g., isocyanate or chloroformate). A two-step approach is recommended:

Piperidine Activation : React 3-methylpiperidine with phosgene or triphosgene to generate the carbonyl chloride intermediate under inert conditions (e.g., N₂ atmosphere) .

Coupling : Add the activated intermediate to 2-aminophenol or a protected aniline derivative in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.

Yield Optimization :

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3).

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture). Typical yields range from 60–75% after optimization .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

- NMR :

- ¹H NMR (CDCl₃): Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.4–3.8 ppm (piperidine N–CH₂), and δ 1.2–1.6 ppm (methyl group).

- ¹³C NMR : Carbonyl signal at ~170 ppm, aromatic carbons at 110–130 ppm.

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 247.3.

- X-ray Crystallography : Resolves spatial conformation, confirming the planarity of the aniline ring and chair conformation of the piperidine moiety .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps.

- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent oxidation.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste in compliance with EPA guidelines .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The 3-methyl group on the piperidine ring introduces steric hindrance, slowing reactions at the carbonyl carbon. Electronic effects are assessed via:

- Hammett Studies : Substituent constants (σ) correlate with reaction rates. Electron-withdrawing groups on the aniline ring increase electrophilicity of the carbonyl.

- DFT Calculations : Optimize transition-state geometries (e.g., Gaussian 16, B3LYP/6-31G* basis set) to quantify activation energies.

- Experimental Validation : Compare reaction rates with/without methyl substitution using kinetic assays (UV-Vis monitoring at 280 nm) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer: Contradictions arise from competing degradation pathways:

- pH-Dependent Stability :

- Acidic Conditions (pH < 3) : Hydrolysis of the carbonyl group dominates (half-life t₁/₂ = 2–4 hrs).

- Alkaline Conditions (pH > 10) : Ring-opening of piperidine occurs (t₁/₂ = 30–60 mins).

- Thermal Stability :

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases, GPCRs). The piperidine carbonyl shows strong binding to ATP-binding pockets (docking score ≤ -8.0 kcal/mol).

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with IC₅₀ data from enzyme inhibition assays.

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.